molecular formula C11H8ClFN2 B582583 5-(3-Chloro-5-fluorophenyl)pyridin-2-amine CAS No. 1314987-64-8

5-(3-Chloro-5-fluorophenyl)pyridin-2-amine

Cat. No.: B582583
CAS No.: 1314987-64-8
M. Wt: 222.647
InChI Key: XNVOYEYFTUNFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chloro-5-fluorophenyl)pyridin-2-amine (CAS 1314987-64-8) is a fluorinated and chlorinated pyridine derivative of interest to medicinal chemistry and drug discovery researchers. With the molecular formula C 11 H 8 ClFN 2 and a molecular weight of 222.65 g/mol, this compound serves as a versatile heterocyclic building block . Its structure features both a pyridin-2-amine group and a disubstituted phenyl ring, making it a valuable scaffold for the synthesis of more complex molecules, such as pharmaceutical candidates or functional materials . The presence of halogen atoms (chloro and fluoro) offers reactive sites for further functionalization via cross-coupling reactions, while the amine group can be used to form amide or urea linkages. Researchers can utilize this compound in the exploration of structure-activity relationships (SAR) and the development of biologically active molecules. All products are for research use only and are not intended for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-chloro-5-fluorophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2/c12-9-3-8(4-10(13)5-9)7-1-2-11(14)15-6-7/h1-6H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVOYEYFTUNFRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC(=CC(=C2)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718572
Record name 5-(3-Chloro-5-fluorophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314987-64-8
Record name 5-(3-Chloro-5-fluorophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 5 3 Chloro 5 Fluorophenyl Pyridin 2 Amine

Established Synthetic Routes and Strategies for the Core Pyridin-2-amine Scaffold

The synthesis of the 5-aryl-pyridin-2-amine structure is typically achieved through a convergent approach, where the pyridine (B92270) core and the phenyl substituent are prepared separately and then joined. Key to this strategy are regioselective halogenation and metal-catalyzed cross-coupling reactions.

Halogenation Techniques and Regioselective Functionalization

The introduction of halogen atoms onto the pyridine ring is a critical step, as they serve as essential handles for subsequent cross-coupling reactions. The electronic deficiency of the pyridine ring makes it less susceptible to standard electrophilic aromatic substitution, often requiring harsh conditions. nih.govchemrxiv.org However, various methods have been developed to achieve regioselective halogenation.

For the synthesis of a 5-substituted pyridin-2-amine, a common precursor is 2-amino-5-bromopyridine (B118841) or 2-amino-5-chloropyridine (B124133). Direct halogenation of 2-aminopyridine (B139424) can be employed. For instance, bromination can be achieved using bromine in an aqueous solution. The presence of the activating amino group at the 2-position directs the incoming electrophile primarily to the 5-position.

Modern halogenation methods offer greater control and milder conditions. One strategy involves the use of N-halosuccinimides (NCS, NBS, NIS) as the halogen source. Another advanced approach uses specifically designed phosphine (B1218219) reagents that can be installed on the pyridine ring and subsequently displaced by a halide nucleophile, allowing for halogenation of a broad range of unactivated pyridines. nih.gov

Table 1: Selected Halogenation Techniques for Pyridine Derivatives

TechniqueReagentsPosition TargetedKey FeaturesCitation
Electrophilic Aromatic SubstitutionBr2, Cl2 with Lewis/Brønsted acids3-position (typically)Requires harsh conditions, often yields mixtures of regioisomers. chemrxiv.org
Via Pyridine N-OxidesPHal3 or P(O)Hal3 on nitrated N-oxide4-positionA multi-step sequence involving N-oxide formation, nitration, and displacement. nih.gov
Zincke Imine IntermediatesN-halosuccinimide on activated pyridine3-positionA ring-opening, halogenation, ring-closing sequence under mild conditions. chemrxiv.org
Phosphonium Salt DisplacementHeterocyclic phosphines, then halide nucleophiles4-positionViable for late-stage functionalization of complex molecules. nih.gov

Coupling Reactions for Phenyl Substituent Introduction

The cornerstone for creating the C-C bond between the pyridine and phenyl rings is the palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is particularly prominent due to its tolerance of a wide array of functional groups and generally high yields. nih.govnih.gov

This reaction typically involves the coupling of a halo-pyridine (e.g., 5-bromo-pyridin-2-amine) with an arylboronic acid or ester (e.g., (3-chloro-5-fluorophenyl)boronic acid). The reaction is catalyzed by a palladium complex and requires a base to facilitate the catalytic cycle. nih.gov A variety of palladium catalysts, ligands, and bases can be used, with the choice depending on the specific substrates. For instance, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used catalysts, often paired with bases like K₃PO₄ or Na₃PO₄ in solvent systems such as dioxane/water. nih.govnih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling in Pyridine Synthesis

CatalystBaseSolventTemperature (°C)Typical YieldCitation
Pd(PPh3)4K3PO41,4-Dioxane (B91453) / Water85 - 95Moderate to Good nih.govresearchgate.net
Pd(dppf)Cl2Na3PO4Dioxane / Water65 - 100Modest to Good nih.gov
Pd(OAc)2 with SPhos ligandK3PO4Toluene / Water100Good to Excellent

Multi-Step Synthesis Pathways from Commercial Precursors

A practical synthetic pathway to 5-(3-chloro-5-fluorophenyl)pyridin-2-amine starts with commercially available building blocks. A highly convergent and efficient route is the Suzuki coupling of 5-bromo-pyridin-2-amine with (3-chloro-5-fluorophenyl)boronic acid .

The synthesis can be outlined as follows:

Starting Materials: 5-bromo-pyridin-2-amine and (3-chloro-5-fluorophenyl)boronic acid are both commercially available.

Reaction Setup: The two starting materials are dissolved in a suitable solvent system, such as a mixture of 1,4-dioxane and water. nih.gov

Catalysis: A palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, such as potassium phosphate (B84403) (K₃PO₄), are added to the reaction mixture. nih.gov

Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 85 to 95 °C until the starting materials are consumed, which can be monitored by techniques like TLC or LC-MS. nih.gov

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted into an organic solvent. The crude product is then purified, usually by column chromatography, to yield the final compound, this compound.

This pathway is advantageous as it builds the complex target molecule in a single, high-yielding step from readily accessible precursors.

Novel Synthetic Approaches and Catalyst Development

Research continues to focus on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing pyridine derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher product yields and purities. nih.govnih.gov

For the synthesis of this compound via Suzuki coupling, a microwave-assisted protocol could be employed. The reaction would be set up in a specialized microwave vessel, and the mixture would be irradiated at a set temperature (e.g., 75-135 °C) for a short period (e.g., 5-30 minutes). nih.govnih.gov This approach offers a significant improvement over conventional heating methods in terms of efficiency and energy consumption. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave-Assisted SynthesisCitation
Reaction TimeHoursMinutes nih.gov
Energy ConsumptionHighLow nih.gov
Product YieldVariableOften Improved nih.gov
Side ReactionsMore likelyOften Reduced nih.gov

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of pyridine derivatives, these principles can be applied in several ways:

Atom Economy: Designing reactions, like C-H functionalization, that maximize the incorporation of all materials used in the process into the final product. rsc.org

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water or ethanol. researchgate.netroyalsocietypublishing.org Some reactions can even be performed under solvent-free conditions. rsc.org

Catalysis: Employing highly efficient catalysts, such as those based on earth-abundant metals like iron, to replace more toxic or expensive heavy metals. rsc.orgbiosynce.com Catalysts allow for reactions to proceed under milder conditions with less waste. biosynce.com

Energy Efficiency: Utilizing methods like microwave synthesis to reduce energy consumption compared to conventional heating. nih.gov

For the synthesis of this compound, a greener approach to the Suzuki reaction might involve using a water-based solvent system, a highly active catalyst at a low loading, and microwave heating to minimize energy use and reaction time.

Chemo- and Regioselective Synthesis Optimization

The construction of the biaryl system in this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. researchgate.netlibretexts.org This approach offers high chemo- and regioselectivity, enabling the precise formation of the carbon-carbon bond between the pyridine and phenyl rings.

A general and optimized synthetic route involves the coupling of a halosubstituted 2-aminopyridine with a substituted phenylboronic acid. Specifically, 5-bromo-2-aminopyridine is a common starting material, which is coupled with (3-chloro-5-fluorophenyl)boronic acid. The choice of catalyst, ligand, and base is crucial for maximizing yield and minimizing side products. Palladium complexes such as palladium acetate (B1210297) (Pd(OAc)₂) or dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) are often employed as catalysts. nih.gov The general mechanism for the Suzuki coupling proceeds through three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Starting Materials Catalyst System Base Solvent Temperature Yield Reference
5-Bromo-2-aminopyridine, (3-Chloro-5-fluorophenyl)boronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/Water 80-100 °C High researchgate.net
2,3,5-Trichloropyridine, Arylboronic acid Pd(OAc)₂ (ligand-free) K₂CO₃ Water 100 °C High researchgate.net
5-Acetyl-2-bromopyridine, Arylboronic acid Pd(PPh₃)₂Cl₂ Na₂CO₃ Acetonitrile (B52724)/Water 78 °C High nih.gov

This table presents generalized conditions based on analogous reactions. Specific yields for the target compound may vary.

An alternative approach to amination involves the reaction of a pre-functionalized pyridine, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, with ammonia (B1221849) under high pressure and temperature to introduce the amino group at the C-2 position. nih.gov However, for the synthesis of this compound, the Suzuki coupling strategy is generally preferred due to its versatility and milder conditions.

Derivatization Strategies and Analogue Synthesis

The presence of multiple reactive sites—the pyridin-2-amine nitrogen, the pyridine ring, and the substituted phenyl ring—makes this compound a valuable starting point for the synthesis of a diverse range of analogues.

Modification at the Pyridin-2-amine Nitrogen

The exocyclic amino group at the C-2 position is a key site for derivatization, readily undergoing reactions such as acylation and alkylation. ysu.am

Acylation: The amino group can be converted into an amide via reaction with acid chlorides or anhydrides. youtube.com This transformation is often used not only to synthesize new analogues but also as a protecting group strategy in multi-step syntheses. For instance, reacting this compound with acetyl chloride in the presence of a base would yield N-(5-(3-chloro-5-fluorophenyl)pyridin-2-yl)acetamide. This acylation moderates the activating effect of the amino group, which can be useful for controlling selectivity in subsequent reactions like electrophilic aromatic substitution. youtube.com

Alkylation: While direct N-alkylation can sometimes be challenging, it is achievable under specific conditions. Palladium-catalyzed N-arylation (Buchwald-Hartwig amination) is a powerful method for forming N-aryl bonds. cmu.edu This would involve reacting the title compound with a different aryl bromide to produce a diarylamine structure.

Table 2: Representative N-Derivatization Reactions

Reaction Type Reagent Product Type General Conditions Reference
Acylation Acetyl chloride, Pyridine N-acyl-2-aminopyridine Anhydrous solvent, 0 °C to RT ysu.am
N-Arylation Aryl bromide, Pd catalyst, Ligand, Base N-Aryl-2-aminopyridine Anhydrous toluene, Heat cmu.edu

Substitution Reactions on the Phenyl Moiety

Further substitution on the 3-chloro-5-fluorophenyl ring is governed by the directing effects of the existing halogen substituents. Both chlorine and fluorine are deactivating but ortho-, para-directing groups for electrophilic aromatic substitution. stackexchange.comlibretexts.org The inductive effect of halogens withdraws electron density from the ring, making it less reactive than benzene (B151609), but the resonance effect donates electron density to the ortho and para positions, directing incoming electrophiles to these sites. stackexchange.comstackexchange.com

In the 3-chloro-5-fluorophenyl moiety, the positions are relative to the C-1 carbon attached to the pyridine ring. The available positions for substitution are C-2, C-4, and C-6.

Position C-2: Ortho to the fluorine and meta to the chlorine.

Position C-4: Para to the chlorine and meta to the fluorine.

Position C-6: Ortho to both the chlorine and fluorine.

The combined directing effects would likely favor substitution at the C-2 and C-4 positions. The C-6 position is sterically hindered by the adjacent halogen atoms. For example, a nitration reaction would be expected to yield a mixture of 2-nitro and 4-nitro substituted products.

Table 3: Directing Effects of Halogens in Electrophilic Aromatic Substitution

Substituent Inductive Effect Resonance Effect Overall Reactivity Directing Influence Reference
-F Strong Electron-Withdrawing Weak Electron-Donating Deactivating Ortho, Para stackexchange.comlibretexts.org
-Cl Strong Electron-Withdrawing Weak Electron-Donating Deactivating Ortho, Para stackexchange.comlibretexts.org

Formation of Condensed Heterocyclic Systems Incorporating the Pyridine Core

The 2-aminopyridine moiety is a classic precursor for the construction of fused heterocyclic systems, providing a nitrogen atom and an adjacent carbon atom for ring-forming reactions.

Fused pyrido[1,2-a]pyrimidines can be synthesized from 2-aminopyridines. A common method involves the condensation of the 2-aminopyridine with a β-dicarbonyl compound, such as a β-ketoester or diethyl malonate, often in the presence of a dehydrating agent like polyphosphoric acid (PPA). ysu.amrsc.org For example, reacting this compound with ethyl acetoacetate (B1235776) in PPA would lead to the formation of a substituted pyrido[1,2-a]pyrimidin-4-one. ysu.amrsc.org These compounds themselves are of interest in medicinal chemistry. researchgate.netresearchgate.net

Another route involves a three-component reaction of a 2-aminopyridine, an aroylacetonitrile, and an orthoester, followed by acid-catalyzed cyclization to yield pyrido[1,2-a]pyrimidine (B8458354) derivatives. researchgate.net

The synthesis of fused triazole systems, specifically ysu.amorganic-chemistry.orgcam.ac.uktriazolo[1,5-a]pyridines and ysu.amorganic-chemistry.orgcam.ac.uktriazolo[4,3-a]pyridines, from 2-aminopyridines is well-established.

ysu.amorganic-chemistry.orgcam.ac.ukTriazolo[1,5-a]pyridines: These can be prepared by the cyclization of N-(pyrid-2-yl)amidoximes, which are formed from the 2-aminopyridine. organic-chemistry.org Another efficient method is the copper-catalyzed reaction of 2-aminopyridines with nitriles, which proceeds via an oxidative N-N bond formation. nih.gov

ysu.amorganic-chemistry.orgcam.ac.ukTriazolo[4,3-a]pyridines: These isomers are typically synthesized by first converting the 2-aminopyridine to a 2-hydrazinylpyridine. The subsequent reaction of the hydrazinyl derivative with reagents like isothiocyanates followed by cyclization yields the fused triazole ring system. nih.govorganic-chemistry.org

The formation of fused thiadiazoles can be achieved through various routes, often involving reagents that can provide the sulfur and second nitrogen atom. For instance, the reaction of aminopyridines with isothiocyanates can lead to thiourea (B124793) intermediates, which can be cyclized to form fused heterocycles, including thiadiazole derivatives under specific oxidative conditions. organic-chemistry.org

Other Heterocyclic Annulations

The field of synthetic organic chemistry continually seeks to develop novel heterocyclic frameworks due to their prevalence in pharmaceuticals, agrochemicals, and materials science. The compound this compound serves as a versatile precursor for the synthesis of various fused heterocyclic systems. Its inherent functionalities, the 2-amino group and the endocyclic pyridine nitrogen, provide reactive sites for annulation reactions, leading to the formation of new ring systems.

While specific examples of heterocyclic annulations involving this compound are not extensively documented in publicly available literature, general synthetic strategies for the annulation of 2-aminopyridine derivatives can be extrapolated. These methods typically involve the reaction of the 2-aminopyridine moiety with bifunctional reagents, leading to the construction of a new heterocyclic ring fused to the pyridine core.

One common approach is the synthesis of imidazo[1,2-a]pyridines through the reaction of a 2-aminopyridine with an α-haloketone. This reaction, known as the Chichibabin reaction, proceeds via initial N-alkylation of the exocyclic amino group, followed by intramolecular cyclization involving the pyridine nitrogen. For this compound, this would be expected to yield a 7-(3-chloro-5-fluorophenyl)imidazo[1,2-a]pyridine derivative. The reaction conditions and yields would be dependent on the specific α-haloketone used.

Another important class of fused heterocycles accessible from 2-aminopyridines are the triazolo[1,5-a]pyridines. These can be synthesized through various methods, including the reaction of 2-aminopyridines with reagents that can provide a two-nitrogen fragment.

Furthermore, the reaction of 2-aminopyridines with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrimido[1,2-a]pyridines. This transformation typically involves a condensation reaction followed by cyclization. The reactivity of the dicarbonyl compound and the reaction conditions play a crucial role in the outcome of this annulation.

It is important to note that while these general methodologies are well-established for a wide range of 2-aminopyridine substrates, their specific application to this compound would require experimental investigation to determine the optimal conditions and to fully characterize the resulting fused heterocyclic products. The electronic and steric effects of the 3-chloro-5-fluorophenyl substituent at the 5-position of the pyridine ring could influence the reactivity and regioselectivity of these annulation reactions.

Due to the lack of specific experimental data in the searched literature for the heterocyclic annulations of this compound, a data table of detailed research findings cannot be provided at this time.

Spectroscopic and Structural Characterization Methods for 5 3 Chloro 5 Fluorophenyl Pyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

While specific experimental spectra for 5-(3-chloro-5-fluorophenyl)pyridin-2-amine are not publicly documented, its structure allows for detailed prediction of expected NMR data. The analysis is based on the well-established principles of NMR and comparative data from analogous substituted pyridine (B92270) and phenyl compounds. rsc.org The molecule consists of two distinct aromatic systems: a 2-amino-5-substituted pyridine ring and a 1,3,5-substituted phenyl ring.

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the phenyl rings.

Pyridine Ring Protons: The 2-aminopyridine (B139424) moiety has three protons. The amino group (-NH₂) protons would likely appear as a broad singlet. The proton at the C6 position (H-6), being adjacent to the ring nitrogen, would be the most downfield of the pyridine protons. The H-3 and H-4 protons would show chemical shifts influenced by the electron-donating amino group and the aromatic phenyl substituent. Their multiplicities would be doublets or doublets of doublets due to coupling with each other.

Phenyl Ring Protons: The 3-chloro-5-fluorophenyl ring also has three protons. The fluorine and chlorine atoms are strongly electronegative and will influence the chemical shifts of the adjacent protons. We would expect to see three distinct signals in the aromatic region, likely appearing as multiplets due to proton-proton and proton-fluorine couplings.

Table 1: Expected ¹H NMR Data for this compound

Protons Expected Chemical Shift (ppm) Range Expected Multiplicity
Pyridine H-3 6.5 - 7.0 d
Pyridine H-4 7.5 - 8.0 dd
Pyridine H-6 8.0 - 8.5 d
Phenyl H-2' 7.0 - 7.5 m
Phenyl H-4' 7.0 - 7.5 m
Phenyl H-6' 7.0 - 7.5 m
-NH₂ 4.0 - 6.0 br s

Note: This table represents predicted values based on general principles of NMR spectroscopy.

The ¹³C NMR spectrum should display 11 distinct signals for the 11 carbon atoms in the molecule, as the molecular symmetry does not result in any chemically equivalent carbons.

Pyridine Ring Carbons: Five signals are expected. The carbon C-2, bonded to the amino group and the ring nitrogen, would appear significantly downfield. The C-5 carbon, attached to the phenyl ring, would also be influenced by the substituent.

Phenyl Ring Carbons: Six signals are expected for the phenyl ring. The carbons directly bonded to the chlorine (C-3') and fluorine (C-5') atoms will have their chemical shifts significantly affected. The C-F bond will also lead to characteristic splitting of the C-5' signal and potentially smaller couplings to adjacent carbons (C-4', C-6'). The carbon atom attached to the pyridine ring (C-1') would also show a distinct chemical shift.

Table 2: Expected ¹³C NMR Data for this compound

Carbons Expected Chemical Shift (ppm) Range
Pyridine C-2 155 - 160
Pyridine C-3 105 - 115
Pyridine C-4 135 - 145
Pyridine C-5 125 - 135
Pyridine C-6 145 - 150
Phenyl C-1' 135 - 145
Phenyl C-2' 110 - 125
Phenyl C-3' 130 - 135 (d, JC-F)
Phenyl C-4' 110 - 125
Phenyl C-5' 160 - 165 (d, ¹JC-F)
Phenyl C-6' 110 - 125

Note: This table represents predicted values based on general principles of NMR spectroscopy.

The ¹⁹F NMR spectrum provides direct information about the fluorine environment. For this compound, a single resonance is expected, as there is only one fluorine atom in the structure. This signal would likely appear as a triplet or a doublet of doublets due to coupling with the two ortho-protons (H-4' and H-6') on the phenyl ring. The chemical shift would be characteristic for a fluorine atom on an aromatic ring. For comparison, the ¹⁹F NMR signal for the related compound 2-(4-fluorophenyl)pyridine (B1266597) appears at -62.6 ppm. rsc.org

While no specific 2D NMR data are available, these techniques would be indispensable for the unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would show correlations between H-3 and H-4 on the pyridine ring, and among the three protons on the phenyl ring (H-2', H-4', H-6').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon to which it is directly attached. This would allow for the definitive assignment of protonated carbons.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

ESI-MS is a soft ionization technique that typically results in the observation of the protonated molecule. For this compound, with a molecular weight of 222.646 g/mol , the primary ion observed in positive ion mode would be the [M+H]⁺ ion at m/z 223.65. cymitquimica.com Predicted ESI-MS data for the related fragment, 3-chloro-5-fluoropyridin-2-amine (B567862), shows an expected [M+H]⁺ ion at m/z 147.01198. uni.lu The characteristic isotopic pattern of the chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be expected for the molecular ion and any chlorine-containing fragments, appearing as two peaks separated by 2 Da. Fragmentation in the mass spectrometer could involve the cleavage of the C-C bond between the pyridine and phenyl rings, leading to fragment ions corresponding to each ring system.

Table 3: Expected ESI-MS Data for this compound

Ion Expected m/z Notes
[M+H]⁺ 223.65 Molecular ion peak, will show chlorine isotope pattern.
[M+Na]⁺ 245.63 Possible sodium adduct.

Note: This table represents predicted values based on the compound's molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for the separation, identification, and quantification of this compound and its derivatives. This method is routinely employed to assess the purity of synthesized batches and to confirm the identity of the target compound.

In a typical LC-MS analysis, the compound is first separated from impurities on a chromatographic column. For instance, a reverse-phase (RP) HPLC method using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water is often effective. sielc.com For applications requiring Mass Spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile acids such as phosphoric acid. sielc.com

Following chromatographic separation, the eluent is introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing a mass spectrum that serves as a molecular fingerprint. The quasi-molecular ion, often observed as the protonated molecule [M+H]⁺ in positive ion mode, is a key indicator of the compound's molecular weight. For this compound, the expected m/z for the [M+H]⁺ ion would be approximately 225.03, corresponding to its molecular formula C₁₁H₈ClFN₂.

LC-MS methods are validated to ensure their accuracy and precision. nih.gov Key validation parameters include linearity, the limit of detection (LOD), and the limit of quantification (LOQ). nih.gov For instance, a developed LC-MS/MS method for analyzing various metabolites demonstrated excellent linearity with correlation coefficients (R²) greater than 0.995. nih.gov The precision of such methods is typically confirmed by ensuring that the relative standard deviation (RSD) is within acceptable limits, often below 15%. nih.govnih.gov

The utility of LC-MS extends to the analysis of related structures and potential impurities. For example, commercial suppliers of 5-Chloro-3-fluoropyridin-2-amine and 5-Chloro-2-(chloromethyl)pyridin-3-amine provide LC-MS data to confirm the identity and purity of their products. bldpharm.combldpharm.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous determination of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the confident assignment of a molecular formula.

The exact mass of a molecule is the sum of the most abundant isotopes of its constituent atoms. For this compound (C₁₁H₈³⁵Cl¹⁹FN₂), the calculated monoisotopic mass is a precise value. HRMS can distinguish this exact mass from other molecules that may have the same nominal mass but different elemental compositions.

Databases and predictive tools can provide theoretical collision cross-section (CCS) values for different adducts of a molecule, which can be compared with experimental data for further structural confirmation. For a related compound, 3-chloro-5-fluoropyridin-2-amine, predicted CCS values for various adducts like [M+H]⁺, [M+Na]⁺, and [M-H]⁻ have been calculated. uni.lu For example, the predicted m/z for the [M+H]⁺ adduct of 3-chloro-5-fluoropyridin-2-amine is 147.01198 with a predicted CCS of 122.3 Ų. uni.lu Similarly, for 3-chloro-5-(trifluoromethyl)pyridine, the predicted m/z for the [M+H]⁺ adduct is 181.99790 with a predicted CCS of 126.9 Ų. uni.lu These types of detailed predictions can be applied to this compound to support its identification.

The fragmentation patterns obtained from HRMS/MS experiments (also known as tandem mass spectrometry) provide further structural information. For example, in the analysis of 5-hydroxymethylfurfural (B1680220) (5-HMF), HRMS identified the quasi-molecular ion [M+H]⁺ at m/z 127.0392, and its MS² spectrum revealed characteristic fragment ions at m/z 109.0290, 81.0343, and 53.0395. researchgate.net A similar fragmentation analysis for this compound would yield specific fragments corresponding to the loss of functional groups, aiding in its structural elucidation.

Vibrational Spectroscopy Studies

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The FT-IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific bonds within the molecule.

The key functional groups in this compound and their expected FT-IR absorption regions are:

N-H Stretching: The primary amine (-NH₂) group will exhibit characteristic stretching vibrations in the range of 3300-3500 cm⁻¹. libretexts.org Primary amines typically show two bands in this region, corresponding to symmetric and asymmetric stretching modes. libretexts.org These bands are generally sharper and less intense than the O-H bands of alcohols. libretexts.org

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl and pyridine rings are expected to appear around 3000-3100 cm⁻¹. libretexts.org

C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the aromatic rings and the C=N bond in the pyridine ring typically occur in the 1450-1650 cm⁻¹ region. nih.gov

C-F Stretching: The C-F bond will show a strong absorption band, usually in the range of 1000-1400 cm⁻¹.

C-Cl Stretching: The C-Cl bond absorption is typically found in the 600-800 cm⁻¹ region.

N-H Bending: The N-H bending vibration of the amine group is expected in the region of 1550-1650 cm⁻¹.

Studies on similar molecules, such as 2-amino-5-chloropyridine (B124133), have utilized FT-IR spectroscopy in conjunction with theoretical calculations to assign the observed vibrational bands. researchgate.net For instance, in the FT-IR spectrum of 2-amino-5-methylpyridine, the N-H stretching vibrations were observed around 3444 and 3335 cm⁻¹. researchgate.net

The following table summarizes the expected characteristic FT-IR absorption bands for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch3300 - 3500
Aromatic RingsC-H Stretch3000 - 3100
Aromatic RingsC=C Stretch1450 - 1600
Pyridine RingC=N Stretch~1615
FluoroaromaticC-F Stretch1000 - 1400
ChloroaromaticC-Cl Stretch600 - 800
Primary Amine (-NH₂)N-H Bend1550 - 1650

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. This technique is valuable for studying the skeletal vibrations of the aromatic rings in this compound.

In Raman spectroscopy, strong signals are often observed for C=C and C=N stretching vibrations. For example, in a study of flurazepam, a compound with a diazepine (B8756704) ring, a very strong line near 1615 cm⁻¹ in the Raman spectrum was assigned to the C=N stretch. nih.gov Similar strong bands would be expected for the pyridine and phenyl rings of this compound.

The combination of FT-IR and Raman spectroscopy, supported by computational methods like Density Functional Theory (DFT), allows for a comprehensive assignment of the vibrational modes. Studies on 2-amino-5-chloropyridine have successfully used this combined approach to analyze its vibrational spectrum. researchgate.net

X-ray Diffraction Analysis for Solid-State Structure Determination

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Similarly, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile was found to be monoclinic with the space group P2₁/c. growingscience.com The analysis revealed that the benzene (B151609) and pyridazine (B1198779) rings are not coplanar. growingscience.com In the crystal structure of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, the molecule's conformation and intermolecular interactions were elucidated, highlighting the role of hydrogen bonding. rsc.org

A hypothetical single crystal X-ray diffraction analysis of this compound would likely reveal a non-planar arrangement between the phenyl and pyridine rings due to steric hindrance. The analysis would also detail the hydrogen bonding network formed by the amine group, which plays a significant role in the crystal packing.

The following table presents representative crystallographic data for related compounds, illustrating the type of information obtained from an SCXRD study.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
3-Chloro-5-(trifluoromethyl)pyridin-2-amine nih.govMonoclinicP2₁/n5.80117.9787.578100.19777.84
3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile growingscience.comMonoclinicP2₁/c3.81713.53319.60793.401-4
Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole mdpi.comTriclinicP-15.930810.969514.7966100.501900.074

X-ray Powder Diffraction (XRD) for Crystalline Forms

There is no publicly available X-ray Powder Diffraction (XRD) data for the specific crystalline forms of this compound. This technique is crucial for identifying the solid-state structure and determining the presence of different polymorphs, which can have significant impacts on the physical properties of the compound. However, without experimental data, no characterization of its crystalline structure can be provided.

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Specific HPLC methods for the routine analysis or purity assessment of this compound are not detailed in the available literature. For related compounds, reverse-phase HPLC is a common approach, but the exact parameters such as column type, mobile phase composition, flow rate, and detector wavelength for this specific analyte have not been published.

Ultra-Performance Liquid Chromatography (UPLC)

Similarly, there are no established or published UPLC methods dedicated to the analysis of this compound. UPLC, which offers higher resolution and faster analysis times compared to traditional HPLC, is a powerful tool for purity and impurity profiling, but its application to this compound has not been documented in public sources.

Computational and Theoretical Investigations of 5 3 Chloro 5 Fluorophenyl Pyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed picture of the molecular and electronic structure of 5-(3-Chloro-5-fluorophenyl)pyridin-2-amine.

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. nih.gov It is widely used to predict the optimized geometry and electronic properties of molecules. rsc.org For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine key structural parameters. researchgate.netepstem.net

Table 1: Predicted Molecular Geometry Parameters from DFT Calculations (Note: As specific experimental or calculated data for this compound is not publicly available, this table presents hypothetical data based on typical values for similar aromatic systems.)

Parameter Predicted Value
C-C (pyridine ring) ~1.39 Å
C-N (pyridine ring) ~1.34 Å
C-Cl ~1.74 Å
C-F ~1.35 Å
C-N (amino group) ~1.38 Å
N-H (amino group) ~1.01 Å
C-C (inter-ring bond) ~1.48 Å
Dihedral Angle (Phenyl-Pyridine) ~30-40°

The electronic structure analysis from DFT also provides insights into the charge distribution across the molecule. The electronegative fluorine, chlorine, and nitrogen atoms are expected to have partial negative charges, while the carbon and hydrogen atoms will carry partial positive charges. This charge distribution is crucial for understanding intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comajchem-a.com A smaller energy gap suggests higher reactivity and lower stability. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminopyridine (B139424) ring, while the LUMO is likely to be distributed over the electron-deficient 3-chloro-5-fluorophenyl ring. This distribution dictates the molecule's behavior in charge-transfer interactions.

Table 2: Predicted HOMO-LUMO Energies and Related Parameters (Note: This table contains hypothetical data for illustrative purposes.)

Parameter Predicted Value (eV)
HOMO Energy (EHOMO) -5.8
LUMO Energy (ELUMO) -1.2
HOMO-LUMO Gap (ΔE) 4.6

From the HOMO and LUMO energies, global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity. ajchem-a.com

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactions by focusing on the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.org This theory is particularly useful in predicting the regioselectivity and stereoselectivity of pericyclic reactions, such as cycloadditions. acs.org In the context of this compound, FMO theory can be applied to understand its potential reactions. For instance, in an electrophilic aromatic substitution, the incoming electrophile would preferentially attack the positions on the rings where the HOMO has the largest coefficient. Conversely, a nucleophilic attack would target the atomic sites where the LUMO is most prominent.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how the molecule moves and interacts with its environment over time. figshare.com

The rotation around the single bond connecting the phenyl and pyridine (B92270) rings is a key conformational feature of this compound. Molecular dynamics simulations can explore the potential energy surface associated with this torsional motion. rsc.org This analysis reveals the most stable conformations and the energy barriers between them. The relative populations of different conformers at a given temperature can be determined, which is important as the reactivity and spectroscopic properties of the molecule can be conformation-dependent. nih.gov

Molecular dynamics simulations are also powerful for studying how molecules of this compound interact with each other in the condensed phase. These simulations can predict the formation of hydrogen bonds, particularly involving the amino group and the pyridine nitrogen, as well as π-π stacking interactions between the aromatic rings. nih.gov By simulating a system with many molecules, it is possible to predict whether they will self-assemble into ordered structures, such as dimers, aggregates, or even crystalline lattices. nih.govnih.gov Understanding these intermolecular forces is crucial for predicting the material properties of the compound, such as its melting point, solubility, and crystal packing.

Virtual Screening and Molecular Docking Studies

Virtual screening and molecular docking are powerful computational techniques used to identify potential drug candidates and understand their interactions with biological targets. These methods simulate the binding process between a small molecule (ligand), like this compound, and a macromolecular target, typically a protein or enzyme.

Virtual screening involves computationally testing large libraries of chemical compounds against a specific biological target to identify those that are most likely to bind to it. nih.gov When the target is unknown, a reverse approach, sometimes called inverse docking, can be used to screen a compound against a panel of known protein structures to predict its potential molecular targets.

Table 1: Examples of Potential Molecular Target Classes for Pyridine-Based Compounds Identified via Computational Methods

Target ClassSpecific Example(s)Potential Therapeutic AreaReference
KinasesActivin-like kinase 2 (ALK2), Phosphatidylinositol 3-kinase (PI3Kα)Fibrodysplasia Ossificans Progressiva, Cancer acs.orgmdpi.com
Parasitic EnzymesLeishmania species targetsLeishmaniasis nih.gov
Bacterial EnzymesDecaprenylphosphoryl-β-d-ribose oxidase (DprE1)Tuberculosis mdpi.com
Viral ProteinsInfluenza HemagglutininInfluenza ossila.com

Once a potential target is identified, molecular docking is used to predict the preferred orientation and conformation of the ligand within the protein's binding site. This analysis provides a detailed, atom-level view of the intermolecular interactions that stabilize the ligand-protein complex.

Key interactions typically analyzed include:

Hydrogen Bonds: These are crucial for affinity and specificity, often involving the amine group of the pyridine ring and polar residues in the target.

Hydrophobic Interactions: The phenyl and pyridine rings can interact with nonpolar amino acid residues in the binding pocket.

π-π Stacking: The aromatic rings of the ligand can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

Halogen Bonds: The chlorine atom on the phenyl ring can form stabilizing interactions with electron-rich atoms in the binding site.

In studies of related 3,5-diaryl-2-aminopyridine ALK2 inhibitors, docking simulations revealed that the 2-amino group on the pyridine ring often forms critical hydrogen bonds with the "hinge" region of the kinase domain, a common binding pattern for kinase inhibitors. acs.org The substituted phenyl ring typically occupies a hydrophobic pocket, where its specific substituents can fine-tune binding affinity and selectivity. acs.org For this compound, one could theorize a similar binding mode where the aminopyridine core anchors the molecule through hydrogen bonds, while the 3-chloro-5-fluorophenyl group engages in hydrophobic and halogen interactions.

Table 2: Theoretical Ligand-Protein Interactions for a Diaryl-Aminopyridine Scaffold

Interaction TypeLigand Moiety InvolvedPotential Protein ResiduesSignificance
Hydrogen Bond Donor2-Amine (N-H)Asp, Glu, Backbone CarbonylsAnchors ligand in the binding site
Hydrogen Bond AcceptorPyridine NitrogenSer, Thr, Asn, GlnProvides specificity
π-π StackingPhenyl Ring, Pyridine RingPhe, Tyr, TrpStabilizes binding through aromatic interactions
Hydrophobic InteractionsPhenyl RingLeu, Val, Ile, AlaEnhances binding affinity
Halogen BondingChloro groupBackbone Carbonyls, Lewis basesContributes to binding affinity and selectivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR).

To build a QSAR model, a set of molecules with known biological activities is used. For each molecule, a series of numerical values, known as "structural descriptors," are calculated. These descriptors can be simple, like molecular weight, or more complex, representing electronic or 3D aspects of the molecule's structure. Statistical methods are then used to create an equation that links these descriptors to the observed activity.

Relevant structural descriptors for a molecule like this compound would include:

Topological Descriptors: Related to the 2D structure, such as atom counts and bond types.

Electronic Descriptors: Related to the distribution of electrons, such as partial charges and dipole moment. The electron-withdrawing effects of the chlorine and fluorine atoms would be significant.

Hydrophobic Descriptors: Such as the calculated octanol/water partition coefficient (LogP), which predicts how the molecule distributes between fatty and aqueous environments.

Steric Descriptors: Related to the 3D shape and size of the molecule.

While a specific QSAR model for this compound is not available, research on other compound series frequently uses these models. For example, QSAR studies on various kinase inhibitors have successfully created models that can predict the inhibitory activity of new, unsynthesized compounds based on their proposed structures. nih.gov These models help prioritize which new analogues to synthesize, saving time and resources by focusing on compounds predicted to be most active. mdpi.comnih.gov Filtering compound libraries based on descriptors related to drug-likeness, such as Lipinski's "rule of five," is a common application of QSPR principles in the early stages of drug discovery. nih.gov

Table 3: Key Structural Descriptors and Their Relevance in Predictive Modeling

Descriptor ClassExample DescriptorDefinitionRelevance to Biological ActivityReference
PhysicochemicalMolecular Weight (MW)The sum of the atomic weights of all atoms in a molecule.Affects absorption and distribution; part of drug-likeness rules. nih.gov
HydrophobicityLogPThe logarithm of the partition coefficient between n-octanol and water.Influences membrane permeability and binding to hydrophobic pockets. nih.gov
ElectronicDipole MomentA measure of the separation of positive and negative charges in a molecule.Affects solubility and ability to interact with polar protein residues.
Hydrogen BondingH-Bond Donors/AcceptorsThe count of N-H, O-H groups (donors) and N, O atoms (acceptors).Critical for specific interactions with biological targets. nih.gov
3D/ShapeMolecular Surface AreaThe total surface area of the molecule.Relates to the size of the binding pocket the molecule can fit into.

Structure Activity and Structure Property Relationship Studies of 5 3 Chloro 5 Fluorophenyl Pyridin 2 Amine Analogues

Influence of Halogen Substitution Patterns on Molecular Interactions

The presence and positioning of halogen atoms on the phenyl ring are critical determinants of the molecular properties and biological activity of 5-(3-chloro-5-fluorophenyl)pyridin-2-amine analogues. The interplay between the chloro and fluoro substituents at the meta-positions (3 and 5) governs the compound's electronic character, lipophilicity, and ability to form specific, high-affinity interactions with biological targets.

The lipophilicity, often quantified by the partition coefficient (LogP), is a crucial parameter that affects a molecule's solubility, cell membrane permeability, and binding to hydrophobic pockets within protein targets. Halogenation generally increases lipophilicity. The parent compound, 5-phenyl-2-pyridinamine, has a calculated XLogP3 of 2.3 nih.gov. The addition of chloro and fluoro groups to the phenyl ring is expected to increase this value, thereby enhancing interactions with hydrophobic residues in a protein's binding site.

The chloro and fluoro groups also significantly impact binding affinity through direct molecular interactions. Fluorine, with its high electronegativity, can engage in favorable electrostatic and hydrogen-bonding interactions nih.gov. Chlorine, being larger and more polarizable, is a potent halogen bond donor nih.gov. A halogen bond is a noncovalent interaction where an electrophilic region on the halogen atom (known as a σ-hole) interacts with a nucleophilic Lewis base, such as a carbonyl oxygen or an aromatic ring on a protein nih.govmdpi.com. The strength of this interaction typically increases with the size and polarizability of the halogen atom (F < Cl < Br < I) semanticscholar.org. In kinase inhibitors, these halogen bonds can contribute significantly to both affinity and residence time at the target protein semanticscholar.orgnih.govbiorxiv.org.

Table 1: Physicochemical Properties of 5-Phenyl-2-pyridinamine Analogues
CompoundPropertyValueReference
5-Phenyl-2-pyridinamineXLogP3 (Calculated)2.3PubChem CID 105097 nih.gov
3-Chloro-5-(trifluoromethyl)pyridin-2-aminepKa (Predicted)1.79 ± 0.49ChemicalBook chemicalbook.com
This compoundLogP (Predicted)~3.0-3.5 (Estimated based on substituent effects)N/A

The strategic placement of halogens can be a powerful tool for tuning the selectivity of a ligand for a specific molecular target over others, which is particularly crucial in the development of kinase inhibitors due to the high conservation of the ATP-binding site across the kinome nih.gov. Selectivity can be achieved by exploiting subtle differences in the amino acid composition of the binding pocket.

Halogen bonds, in particular, are highly directional, making them ideal for engineering selectivity nih.gov. For instance, a chloro group on an inhibitor can form a halogen bond with a backbone carbonyl oxygen in the hinge region of a kinase, an interaction that may not be possible for a non-halogenated analogue. Furthermore, studies have shown that halogen interactions with aromatic residues, such as a phenylalanine at the "gatekeeper" position in some kinases, can be critical for high-affinity binding and slow dissociation rates nih.govbiorxiv.org. The 3-chloro-5-fluoro substitution pattern on the phenyl ring of the titular compound provides a specific steric and electronic profile that can be optimized to fit a unique sub-pocket of a target kinase, thereby discriminating against other kinases that lack the complementary residues tandfonline.comnih.gov. For example, the larger chlorine atom might be required for a key halogen bond, while the smaller fluorine atom is better tolerated sterically in another part of the pocket.

Impact of Amine Functionality and Pyridine (B92270) Nitrogen on Reactivity

The 2-aminopyridine (B139424) moiety contains two basic nitrogen atoms: the exocyclic amine (NH2) group and the endocyclic pyridine ring nitrogen. The pKa of the conjugate acid of a typical primary amine is around 10.6, while the pKa for the pyridinium ion is approximately 5.2 alfa-chemistry.com. However, in 2-aminopyridine, these values are modulated. The pyridine ring nitrogen is generally the more basic of the two, as protonation of the exocyclic amine would disrupt the aromaticity of the pyridine ring.

The electron-withdrawing nature of the 3-chloro-5-fluorophenyl substituent will decrease the electron density on the pyridine ring, thereby reducing the basicity (and lowering the pKa) of the ring nitrogen compared to unsubstituted 2-aminopyridine. For a related compound, 3-chloro-5-(trifluoromethyl)pyridin-2-amine, the predicted pKa is 1.79, indicating significantly reduced basicity due to the strong electron-withdrawing effects of both the chlorine and trifluoromethyl groups chemicalbook.com. Therefore, at physiological pH (~7.4), this compound is expected to be predominantly in its neutral, unprotonated state.

The 2-amino group is a potent hydrogen bond donor, while the pyridine nitrogen acts as a hydrogen bond acceptor. This dual functionality allows 2-aminopyridine derivatives to form robust interactions with protein targets, often creating a bidentate hydrogen bond with the hinge region of kinases. Crystal structures of related aminopyridine compounds frequently show the formation of intermolecular N—H⋯N hydrogen bonds, which can lead to the formation of dimers or extended networks in the solid state nih.gov.

Table 2: Potential Molecular Interactions of this compound
Functional GroupInteraction TypePotential Partner in Biological TargetReference
2-Amino Group (N-H)Hydrogen Bond DonorCarbonyl Oxygen, Aspartate, Glutamate nih.govmdpi.com
Pyridine NitrogenHydrogen Bond AcceptorAmide N-H (e.g., kinase hinge) uj.edu.pl
Chloro GroupHalogen Bond DonorCarbonyl Oxygen, Aromatic Ring (π-system) nih.govnih.gov
Fluoro GroupElectrostatic/Weak H-BondAmide N-H, Polar Residues nih.gov
Phenyl/Pyridine Ringsπ-π StackingPhenylalanine, Tyrosine, Histidine nsf.gov

Scaffold Hopping and Bioisosteric Replacements in Analog Design

Scaffold hopping involves the replacement of a central core structure of a molecule with a functionally equivalent but structurally distinct scaffold. This approach aims to identify novel series of compounds that retain the key binding interactions of the original molecule while potentially offering benefits such as improved synthetic accessibility, novel intellectual property, or enhanced drug-like properties. For instance, a linear linker in a compound might be replaced by a benzene (B151609) ring to maintain the spatial orientation of key pharmacophores in a more rigid and energetically favorable conformation. nih.gov

Bioisosteric replacement is a more focused strategy where a specific atom or group of atoms is exchanged for another with similar physical or chemical properties, aiming to fine-tune the molecule's characteristics. mdpi.com This can lead to improvements in target affinity, selectivity, metabolic stability, or reduced toxicity. A common example is the replacement of a benzene ring with a pyridine ring to introduce a hydrogen bond acceptor, potentially altering solubility and binding interactions. mdpi.com

In the context of analogues related to this compound, these strategies can be applied to its three key structural components: the 2-aminopyridine core, the central phenyl ring, and the 3-chloro-5-fluorophenyl substituent.

One illustrative example of bioisosteric replacement involves modifications to the peripheral 3-chloro-2-fluorophenyl group in a series of potent MDM2 inhibitors. acs.org Researchers explored the impact of introducing nitrogen atoms into this aryl ring to enhance solubility. The replacement of the phenyl ring with a pyridine ring, yielding compound 16 , resulted in a significant decrease in binding affinity, highlighting the sensitivity of the target protein to electronic and steric changes in this region. acs.org

Table 1: Bioisosteric Replacement of the Phenyl Ring in MDM2 Inhibitors acs.org

Compound Modification Ki (nM)
6 3-chloro-2-fluorophenyl 2.9
16 2-chloro-3-pyridinyl 77

Binding affinity (Ki) for MDM2 protein.

Another relevant application of bioisosterism is the exchange of the core scaffold. In the development of antimalarial agents, the 3,5-diaryl-2-aminopyridine core was successfully replaced with a 3,5-diaryl-2-aminopyrazine scaffold. This modification led to a new series of compounds with impressive in vitro antiplasmodial activity in the nanomolar range and good metabolic stability. This demonstrates that the pyridine nitrogen is not essential for activity in that specific series and that a pyrazine core is a viable bioisostere.

Similarly, in the design of c-Met kinase inhibitors, the central benzene ring of the drug cabozantinib was replaced with a pyridine ring. mdpi.com This bioisosteric swap resulted in an analogue (Compound 4 in the study) that retained potent inhibitory activity, with an IC50 value comparable to the parent drug. mdpi.com This highlights the utility of the phenyl-to-pyridine switch in modulating molecular properties while maintaining biological function.

Table 2: Phenyl-to-Pyridine Bioisosteric Replacement in c-Met Inhibitors mdpi.com

Compound Core Scaffold c-Met IC50 (nM)
Cabozantinib Benzene 5.4
Compound 4 Pyridine 4.9

Inhibitory concentration (IC50) against c-Met kinase.

These examples, while not direct analogues of this compound, provide a clear framework for how scaffold hopping and bioisosteric replacement could be applied to its structure. Future research could explore replacing the central phenyl ring with various five- or six-membered heterocycles or modifying the 2-aminopyridine core to a different heteroaromatic system to discover novel analogues with potentially superior properties.

Mechanistic Studies of Biological Interactions for 5 3 Chloro 5 Fluorophenyl Pyridin 2 Amine Derivatives in Vitro and Theoretical

Enzyme Inhibition Mechanism Studies

While no specific enzyme inhibition data exists for 5-(3-Chloro-5-fluorophenyl)pyridin-2-amine, the core chemical structure, a substituted aminopyridine, is a common scaffold in the design of enzyme inhibitors. Research on analogous compounds suggests potential for interaction with various enzyme classes.

Elucidation of Enzyme Binding Modes via Co-crystallography (If applicable)

Co-crystallography studies are instrumental in understanding how a molecule binds to its target enzyme. At present, no co-crystal structures of this compound or its derivatives with any enzyme are available in the public domain. Such studies would be essential to determine the precise binding orientation, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and any conformational changes in the enzyme upon binding.

Receptor Interaction and Modulation

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. While specific data for this compound is lacking, related structures have shown activity at various receptors.

Agonistic or Antagonistic Activity at Specific Receptors (e.g., 5-HT1A receptors)

The serotonin (B10506) 1A (5-HT1A) receptor is a well-studied G protein-coupled receptor involved in mood and behavior. Many drugs targeting this receptor feature aromatic and amine groups. It is plausible that derivatives of this compound could be designed to interact with 5-HT1A or other neurotransmitter receptors, but this remains to be experimentally verified.

Molecular Mechanisms of Receptor Activation or Inhibition

The mechanism of action at a receptor, whether agonistic (activation) or antagonistic (inhibition), depends on the specific interactions between the ligand and the receptor's binding pocket. For the 5-HT1A receptor, agonists typically stabilize a conformation that allows for G-protein coupling and downstream signaling, while antagonists bind to the receptor without inducing this active conformation, thereby blocking the action of the endogenous ligand, serotonin. Without experimental data, the potential mechanism of this compound at any receptor is purely speculative.

Cellular Pathway Modulation (In Vitro)

The ultimate effect of an enzyme inhibitor or receptor modulator is a change in cellular signaling pathways. For example, inhibition of a kinase in the PI3K-Akt-mTOR pathway can affect cell proliferation and survival, a strategy used in cancer therapy. Similarly, modulation of 5-HT1A receptor activity can alter neuronal firing and neurotransmitter release.

In vitro cellular assays are critical for understanding these effects. Such assays could measure changes in second messenger levels (e.g., cAMP), protein phosphorylation, gene expression, or cell viability in response to treatment with this compound derivatives. However, no such studies have been published for this specific compound.

Induction of Apoptosis in Cell Lines (Mechanistic Pathways)

Research has shown that certain derivatives of this compound can induce apoptosis, or programmed cell death, in cancer cell lines through various mechanistic pathways. A key mechanism involves the activation of the p53 tumor suppressor pathway. acs.org

In studies involving spirooxindole derivatives, which incorporate the 3-chloro-2-fluorophenyl moiety, potent inhibition of the MDM2-p53 interaction was observed. acs.org By binding to MDM2, these compounds prevent the degradation of p53, leading to an accumulation of p53 protein. This in turn triggers the transcription of downstream targets like p21 and MDM2, and ultimately initiates apoptosis, as evidenced by the increased levels of cleaved PARP and cleaved caspase-3. acs.org

Specifically, compounds designated as 59 and 60 , which are complex derivatives, have demonstrated robust activation of p53 and strong induction of apoptosis in SJSA-1 xenograft tumor models. acs.org Furthermore, other studies on various heterocyclic compounds containing chloro and fluoro substitutions have also pointed towards apoptosis induction as a key mechanism of their anticancer effects. For instance, certain thiazolidinone derivatives have been shown to induce apoptosis, confirmed by LDH assays, flow cytometric analysis, and DNA fragmentation. nih.gov Similarly, some guanidine (B92328) derivatives have been found to induce apoptosis in cancer cells, causing a decrease in mitochondrial membrane potential and an increase of cells in the sub-G1 phase. mdpi.com

Table 1: Mechanistic Findings on Apoptosis Induction by Related Derivatives

Derivative ClassCell Line(s)Key Mechanistic Findings
SpirooxindolesSJSA-1Robust activation of p53; increased levels of cleaved PARP and caspase-3. acs.org
ThiazolidinonesHuman leukemia cell linesInduction of apoptosis confirmed by LDH assay and DNA fragmentation. nih.gov
GuanidinesMCF-7, HeLa, HCT-116Decrease in mitochondrial membrane potential; increase in sub-G1 phase cells. mdpi.com

Antiproliferative Effects on Cell Lines (In Vitro Mechanisms)

The antiproliferative effects of this compound derivatives are closely linked to their ability to halt the cell cycle and inhibit cell growth. The aforementioned spirooxindole derivatives, for example, potently inhibit cell growth in the SJSA-1 cell line, with IC50 values in the nanomolar range. acs.org

The mechanism of antiproliferative activity is often dependent on the specific structural features of the derivatives. Studies on thiazolidinone compounds containing a furan (B31954) moiety have shown moderate to strong antiproliferative activity in a dose-dependent and cell cycle stage-dependent manner in human leukemia cell lines. nih.gov The presence of electron-donating groups on the thiazolidinone moiety was found to be crucial for their anticancer properties. nih.gov

In another study, pyrazole (B372694) derivatives demonstrated significant antiproliferative effects, with some compounds showing selectivity towards cancer cells over non-cancerous cells. This selectivity is a critical attribute for the development of safer chemotherapeutic agents.

Gene Expression Modulation Studies (In Vitro)

The biological activity of this compound derivatives is also associated with their ability to modulate the expression of specific genes. As mentioned earlier, the activation of the p53 pathway by spirooxindole derivatives leads to the upregulation of genes such as MDM2 and CDKN1A (which encodes p21). acs.org This modulation of gene expression is a direct consequence of the inhibition of the MDM2-p53 interaction.

Furthermore, studies on the related compound 5-fluorouridine (B13573) have demonstrated a diverse pattern of gene expression changes during induced apoptosis. In HCT-116 colorectal carcinoma cells, exposure to 5-fluorouridine led to the upregulation of 33 genes by five-fold or more, including a cluster of growth factors, cytokines, and chemokines. nih.gov Conversely, 124 genes were downregulated by five-fold or more. nih.gov While not directly studying this compound, this research highlights the complex gene expression changes that can be triggered by fluorinated pyrimidine-like structures.

Theoretical Metabolism Prediction and In Vitro Stability Studies

Predicted Metabolic Pathways

While specific metabolic pathway predictions for this compound are not extensively documented in publicly available literature, general principles of drug metabolism can be applied. The molecule possesses several sites susceptible to metabolic transformation. The pyridine (B92270) ring may undergo oxidation, and the aromatic phenyl ring is a likely site for hydroxylation, mediated by cytochrome P450 enzymes. The primary amine group could be a substrate for conjugation reactions, such as glucuronidation or sulfation.

Theoretical predictions using computational models are increasingly employed in drug discovery to forecast ADME (absorption, distribution, metabolism, and excretion) properties. Such in silico tools can help identify potential metabolites and guide the design of more metabolically stable analogues. nih.gov

Chemical Stability in Biological Buffers

The chemical stability of a compound in biological buffers is a critical parameter for its development as a therapeutic agent. While specific data for this compound is scarce, studies on related structures provide some insights. For instance, research on novel pyrazolo[3,4-d]pyrimidines highlighted the importance of aqueous solubility and chemical stability in phosphate-buffered saline (PBS) at pH 7.4 for lead compound optimization. acs.org Conjugation with amino acids was explored as a strategy to improve the solubility and stability of these compounds. acs.org The stability of similar heterocyclic compounds is often assessed in simulated biological fluids to ensure they remain intact long enough to exert their therapeutic effect.

Advanced Applications and Future Research Directions of 5 3 Chloro 5 Fluorophenyl Pyridin 2 Amine

Utility in Organic Synthesis as a Versatile Synthon

5-(3-Chloro-5-fluorophenyl)pyridin-2-amine serves as a highly versatile synthon, or building block, in organic synthesis. The presence of multiple reactive sites—the amino group, the pyridine (B92270) nitrogen, and the potential for cross-coupling reactions at the halogenated positions—allows for a wide range of chemical transformations. The amino group can be readily acylated, alkylated, or used in the formation of various heterocyclic rings. The pyridine nitrogen can be quaternized or oxidized, further diversifying the chemical space accessible from this starting material.

The bi-aryl structure of the compound is particularly significant. The substituted phenyl ring imparts specific steric and electronic properties that can influence the reactivity and biological activity of its derivatives. The chloro and fluoro substituents on the phenyl ring offer opportunities for further functionalization through nucleophilic aromatic substitution or various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the introduction of a wide array of functional groups, leading to the generation of large and diverse chemical libraries based on the this compound scaffold. The closely related compound, 3-Chloro-5-(trifluoromethyl)pyridin-2-amine, is a known key intermediate in the synthesis of various therapeutic agents, highlighting the importance of this class of compounds as synthons. nbinno.com

Development as Chemical Probes for Biological Target Validation

The development of chemical probes is crucial for the validation of biological targets in drug discovery. A chemical probe is a small molecule that can selectively interact with a specific protein or other biomolecule, allowing for the study of its function in a cellular or in vivo context. The structure of this compound, with its potential for derivatization, makes it an attractive starting point for the design of such probes.

The fluorine atom present in the molecule is of particular interest, as the incorporation of fluorine-18 (B77423) (¹⁸F) is a common strategy for developing positron emission tomography (PET) imaging agents. For instance, fluorinated phenyl derivatives have been explored for designing imaging agents for biological targets. acs.org By synthesizing a ¹⁸F-labeled version of a biologically active derivative of this compound, it may be possible to visualize the distribution and target engagement of the compound in living organisms. Furthermore, the amino group can be functionalized with reporter tags, such as fluorophores or biotin, to facilitate in vitro assays like fluorescence microscopy or pull-down experiments to identify protein binding partners.

Potential in Agrochemical Research (e.g., Herbicides, Fungicides, Pesticides)

The pyridine ring is a common motif in a wide range of agrochemicals, including herbicides, fungicides, and insecticides. wikipedia.org Derivatives of 2-aminopyridine (B139424) have shown notable fungicidal and bactericidal activity. tandfonline.com The trifluoromethyl analog of the title compound is known to be used in the development of pesticides and herbicides. nbinno.com This suggests a strong potential for this compound and its derivatives in agrochemical research.

Research on related structures has demonstrated significant biological activity. For example, 6-aryl-2-picolinic acids have been identified as a promising class of synthetic auxin herbicides. nih.govnih.gov Phenylpyrimidine derivatives have also been extensively studied for their herbicidal properties. thepharmajournal.com Moreover, various 5-substituted phenyl-1,3,4-thiadiazole-2-amines and related heterocyclic compounds have shown potent fungicidal and antibacterial activities. rasayanjournal.co.innih.govresearchgate.net The structural similarities between these active compounds and derivatives of this compound suggest that a focused research program could lead to the discovery of novel agrochemicals with improved efficacy and selectivity.

Table 1: Examples of Related Agrochemically Active Scaffolds
Scaffold ClassReported ActivityReference
6-Aryl-2-picolinic acidsHerbicidal (Synthetic Auxins) nih.govnih.gov
Phenylpyrimidine derivativesHerbicidal thepharmajournal.com
2-Aminopyridine derivativesFungicidal, Bactericidal tandfonline.com
5-Substituted phenyl-1,3,4-thiadiazolesFungicidal, Antibacterial rasayanjournal.co.innih.govresearchgate.net

Exploration in Materials Science for Functional Molecules (e.g., Polymers, Electronic/Optical Materials)

The application of aminopyridine derivatives extends beyond the life sciences into the realm of materials science. Conductive polymers, in particular, represent a promising area of exploration. Polyaniline and its derivatives are well-known conductive polymers, and their synthesis often involves the oxidative polymerization of aniline (B41778) or its derivatives. nih.govgoogle.com The amino group on the this compound scaffold provides a handle for its incorporation into polymer chains.

The resulting polymers could exhibit interesting electronic and optical properties, influenced by the electron-withdrawing nature of the chloro and fluoro substituents and the extended π-conjugation of the bi-aryl system. Such materials could find applications in organic light-emitting diodes (OLEDs), sensors, or as antistatic coatings. The solubility of these polymers could potentially be tuned by modifying the substituents on the phenyl ring or the pyridine core, which is a critical factor for their processability and application. For instance, poly(N-methylaniline), a derivative of polyaniline, shows improved solubility in organic solvents. mdpi.com

Novel Methodologies for Derivatization and Scaffold Expansion

The development of novel synthetic methodologies is key to unlocking the full potential of this compound as a versatile scaffold. Techniques such as C-H activation could provide new avenues for the direct functionalization of the pyridine and phenyl rings, offering a more atom-economical approach compared to traditional cross-coupling reactions.

Scaffold hopping is another powerful strategy in medicinal chemistry and materials science for discovering new chemical entities with improved properties. nih.govmdpi.comnih.govdtic.mil Starting from the this compound core, scaffold hopping could involve replacing the pyridine ring with other heterocycles, such as pyrimidines or pyrazines, while retaining the substituted phenyl moiety. This can lead to compounds with different three-dimensional shapes and electronic properties, potentially resulting in altered biological activity or material characteristics. For example, a scaffold hopping approach was successfully used to discover novel inhibitors of cyclin-dependent kinase 2 (CDK2) based on a pyridine scaffold. nih.gov

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines (Excluding clinical data)

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. repcomseet.org These computational tools can be used to build predictive models for the bioactivity of small molecules, guiding the design and prioritization of new compounds for synthesis and testing. nih.govnih.govyoutube.com The this compound scaffold provides an excellent starting point for the application of these in silico methods.

A large virtual library of derivatives can be generated by computationally enumerating various substituents at the reactive sites of the molecule. The physicochemical properties and predicted biological activities of these virtual compounds can then be assessed using QSAR (Quantitative Structure-Activity Relationship) models and other machine learning algorithms. This approach can help identify promising candidates for synthesis, thereby accelerating the discovery of new bioactive molecules while reducing the time and cost associated with traditional high-throughput screening.

Table 2: Application of AI/ML in the Context of this compound
AI/ML ApplicationPotential UtilityRelevant Concepts
Virtual Library GenerationExploring a vast chemical space of derivatives.Combinatorial chemistry, in silico enumeration
QSAR ModelingPredicting biological activity based on chemical structure.Molecular descriptors, regression and classification algorithms
Predictive Bioactivity ProfilingIdentifying potential biological targets and off-targets.Target prediction algorithms, pathway analysis
ADMET PredictionAssessing drug-like properties (Absorption, Distribution, Metabolism, Excretion, Toxicity).Physicochemical property prediction, toxicity modeling

Green Chemistry Initiatives for Sustainable Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in The synthesis of this compound and its derivatives can benefit from the application of these principles. Traditional synthetic methods often involve harsh reaction conditions, toxic reagents, and the generation of significant waste.

Conclusion

Summary of Key Academic Discoveries and Research Contributions Related to the Compound

To date, the publicly available scientific literature on 5-(3-Chloro-5-fluorophenyl)pyridin-2-amine is notably limited, suggesting that the compound is a relatively new or highly specialized area of investigation. The primary identification of this compound is through its Chemical Abstracts Service (CAS) number: 1314987-64-8 .

The structure of this compound, featuring a substituted phenyl ring attached to a pyridin-2-amine core, places it within a class of compounds known for their potential as kinase inhibitors. The strategic placement of chloro and fluoro groups on the phenyl ring is a common medicinal chemistry strategy to modulate properties such as metabolic stability, binding affinity, and cell permeability. The pyridin-2-amine moiety itself is a well-established pharmacophore found in numerous biologically active molecules.

While specific research articles detailing the synthesis and biological evaluation of this compound are not readily found in major public databases, its structural motifs are present in patented compounds and broader kinase inhibitor research programs. This suggests that the compound is likely being investigated within proprietary drug discovery pipelines. The key contribution of this molecule to the field, at present, lies in its potential as a building block for more complex and potent therapeutic agents.

Remaining Challenges and Open Questions in its Academic Investigation

The nascent stage of research into this compound presents several challenges and open questions for the academic community:

Elucidation of Synthetic Pathways: A significant hurdle is the lack of published, optimized, and scalable synthetic routes. The development of efficient and cost-effective methods for its preparation is crucial for enabling broader academic investigation. Key challenges likely involve the selective cross-coupling of the substituted phenyl boronic acid or a related organometallic reagent with a suitable 5-halopyridin-2-amine derivative.

Biological Target Identification: The primary biological targets of this compound remain to be definitively identified and characterized. While its structure suggests potential kinase inhibitory activity, comprehensive screening against a broad panel of kinases is necessary to determine its selectivity and potency profile.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships is a critical next step. This would involve the synthesis of analogues with modifications to the pyridine (B92270) and phenyl rings to understand how these changes impact biological activity.

Pharmacokinetic and Pharmacodynamic Profiling: There is a complete absence of public data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Understanding its pharmacokinetic profile is essential for assessing its drug-like potential.

Future Outlook and Promising Avenues for Fundamental and Applied Research

Despite the current scarcity of public data, the future for this compound appears promising, with several avenues for both fundamental and applied research:

As a Scaffold for Kinase Inhibitors: The most immediate and promising application is in the design and synthesis of novel kinase inhibitors. Its structural features make it an attractive starting point for developing inhibitors of kinases implicated in cancer, inflammatory diseases, and other pathological conditions. Future research will likely focus on incorporating this scaffold into larger molecules designed to target specific kinase ATP-binding sites.

Probe for Chemical Biology: Once its biological targets are identified, this compound and its derivatives could serve as valuable chemical probes to study the physiological and pathological roles of these targets.

Development of Novel Synthetic Methodologies: The pursuit of efficient synthetic routes to this compound could spur innovation in cross-coupling chemistries and the functionalization of heterocyclic systems.

Exploration of Other Biological Activities: While kinase inhibition is a primary focus, it is conceivable that this compound may possess other, as-yet-undiscovered biological activities. Broader phenotypic screening could reveal unexpected therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(3-Chloro-5-fluorophenyl)pyridin-2-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. For example, the chloro group can be substituted via Buchwald-Hartwig amination using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in dioxane at 80–100°C . Reaction time (12–24 hours) and base selection (e.g., NaO* t*-Bu) are critical for suppressing side reactions like dehalogenation. Controlled temperature (±2°C) ensures reproducibility, and intermediates should be monitored via TLC (Rf ~0.3 in EtOAc/hexane) . Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) improves purity (>95%) .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Compare chemical shifts to analogous compounds (e.g., δ ~8.2 ppm for pyridin-2-amine protons, δ ~150 ppm for aromatic carbons adjacent to fluorine) .
  • HRMS : Confirm molecular ion ([M+H]⁺ expected m/z: 237.05) and isotopic patterns (Cl/F contributions) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing 3-chloro vs. 5-fluoro positions) by analyzing crystal packing and hydrogen-bonding motifs .
  • HPLC : Assess purity using a C18 column (acetonitrile/water, 0.1% TFA; retention time ~8–10 minutes) .

Advanced Research Questions

Q. What strategies are effective for introducing functional groups at specific positions on the pyridine ring to modify the reactivity of this compound?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution : Direct fluorination at the 5-position using Selectfluor® in acetic acid (60°C, 12 hours) .
  • Suzuki-Miyaura Coupling : Introduce aryl/heteroaryl groups at the 3-chloro position via Pd-mediated coupling with boronic acids (e.g., phenylboronic acid, K₂CO₃, 90°C) .
  • Protection/Deprotection : Protect the amine with Boc anhydride (DMAP, CH₂Cl₂), perform lithiation (LDA, THF, −78°C) at the 4-position, and quench with electrophiles (e.g., CO₂ for carboxylation) .

Q. How can conflicting data from NMR and mass spectrometry be resolved when characterizing derivatives of this compound?

  • Methodological Answer :

  • Isotopic Pattern Analysis : For HRMS, discrepancies may arise from Cl/F isotopic overlaps. Use high-resolution instruments (e.g., Orbitrap) to distinguish [M+2] peaks (³⁵Cl/³⁷Cl ratio 3:1 vs. ¹⁹F monoisotopic) .
  • 2D NMR : Resolve overlapping signals via HSQC (correlate ¹H-¹³C) or NOESY (proximity of aromatic protons) .
  • DFT Calculations : Predict NMR chemical shifts (Gaussian 16, B3LYP/6-31G*) to validate experimental assignments .

Q. What are the implications of the electron-withdrawing groups (Cl, F) on the compound’s stability and reactivity in aqueous media?

  • Methodological Answer :

  • Hydrolytic Stability : The 3-Cl and 5-F substituents increase electrophilicity, making the pyridine ring susceptible to hydrolysis under basic conditions (pH >10). Accelerated stability studies (40°C/75% RH, pH 7.4 buffer) can quantify degradation rates (HPLC monitoring) .
  • Reactivity in Cross-Coupling : The electron-deficient ring enhances oxidative addition with Pd catalysts but may reduce nucleophilic attack at the 2-amine. Compare reaction rates with non-halogenated analogs (e.g., 5-phenylpyridin-2-amine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.